3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid

Description

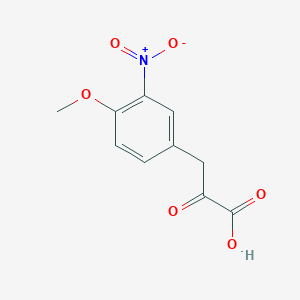

3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid is an aromatic organic compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para-position and a nitro (-NO₂) group at the meta-position. The propanoic acid backbone features a ketone (oxo) group at the α-carbon adjacent to the carboxylic acid functional group. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-withdrawing nitro group, electron-donating methoxy group, and the acidic carboxylic moiety .

Properties

Molecular Formula |

C10H9NO6 |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9NO6/c1-17-9-3-2-6(4-7(9)11(15)16)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

JXVCXYLNHPHVEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Concentrated/fuming HNO3, DCM/DCE/CHCl3 | 0-25 | Few hours | 80-90 | Isomer ratio 8-20%; main product isolated by chromatography |

| Deacetylation | K2CO3/NaOH in MeOH, EtOH, THF, or dioxane | -10 to 45 | 1-3 hours | 85-95 | Complete removal of acetyl group; monitored by TLC |

| Methylation | Dimethyl sulfate or methyl halides | 35-55 | 2-4 hours | 90-95 | Heating required; methylation confirmed by NMR |

| Oxidation | KMnO4 or NaMnO4 | Room temperature | Overnight | 90-95 | Aldehyde to acid conversion; quenching with sodium sulfite |

| Dealkylation | Organic alkali + Li salt or BCl3 | 0-25 | 2-6 hours | 80-90 | Selective removal of alkoxy group to hydroxy group |

Analytical Characterization

- NMR Spectroscopy : Key signals include methoxy protons (~3.8 ppm), aromatic protons with characteristic splitting, and keto acid protons.

- IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (carboxylic acid C=O) and ~1500-1600 cm⁻¹ (aromatic nitro group).

- HPLC Analysis : Used to determine purity and isomer ratios, typically showing >90% purity after purification.

- Elemental Analysis : Confirms C, H, N content within ±0.2% of theoretical values.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step from 3-alkoxy-4-acetoxybenzaldehyde | 3-alkoxy-4-acetoxybenzaldehyde | Nitration → Deacetylation → Methylation → Oxidation → Dealkylation | 80-95% per step | High purity, scalable, well-documented | Requires multiple steps, careful control of conditions |

| Hydrolysis of pyranoquinolinedione (related compounds) | Pyranoquinolinedione derivatives | Alkaline hydrolysis | ~94% | Simple, high yield | Specific to quinolinyl derivatives, not direct for nitrophenyl |

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The major product is 3-(4-Methoxy-3-aminophenyl)-2-oxopropanoic acid.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group and ketone moiety also contribute to its reactivity and potential biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

3-(4-Methoxyphenyl)-2-oxopropanoic acid: Lacks the nitro group.

3-(3-Nitrophenyl)-2-oxopropanoic acid: Lacks the methoxy group.

3-(4-Methoxy-3-nitrophenyl)propanoic acid: Replaces the ketone with a methylene group.

4-Methoxy-3-nitrobenzoic acid : Simplifies the backbone to a benzoic acid derivative.

Table 1: Structural and Functional Group Comparison

| Compound | Substituents | Functional Groups |

|---|---|---|

| 3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid | 4-OCH₃, 3-NO₂ | Carboxylic acid, ketone, aromatic |

| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | 4-OCH₃ | Carboxylic acid, ketone, aromatic |

| 3-(3-Nitrophenyl)-2-oxopropanoic acid | 3-NO₂ | Carboxylic acid, ketone, aromatic |

| 4-Methoxy-3-nitrobenzoic acid | 4-OCH₃, 3-NO₂ | Carboxylic acid, aromatic |

Physicochemical Properties

The nitro and methoxy groups significantly alter solubility, acidity, and stability:

- Acidity: The carboxylic acid group (pKa ~2–3) is more acidic than benzoic acid derivatives due to the electron-withdrawing nitro group stabilizing the conjugate base. The absence of the nitro group (e.g., in 3-(4-methoxyphenyl)-2-oxopropanoic acid) reduces acidity (pKa ~3–4) .

- Solubility: The polar nitro and methoxy groups enhance water solubility compared to non-substituted analogues. However, the ketone group introduces hydrophobic character, reducing solubility in polar solvents .

Melting Points : Nitro-substituted derivatives exhibit higher melting points (>150°C) due to stronger intermolecular forces (dipole-dipole interactions) compared to methoxy-only analogues (~120–130°C) .

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Water Solubility (g/L) | pKa |

|---|---|---|---|

| This compound | 160–165 | 12.5 | 2.3 |

| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | 125–130 | 18.0 | 3.1 |

| 3-(3-Nitrophenyl)-2-oxopropanoic acid | 155–160 | 10.8 | 2.5 |

| 4-Methoxy-3-nitrobenzoic acid | 185–190 | 8.2 | 2.0 |

Table 3: Reaction Pathways and Byproducts

| Reaction Type | Reactivity of this compound | Byproduct/Application |

|---|---|---|

| Electrophilic Aromatic Substitution | Low (requires HNO₃/H₂SO₄) | Nitration at ortho to OCH₃ |

| Nitro Reduction | High (H₂/Pd-C) | 3-(4-Methoxy-3-aminophenyl)-2-oxopropanoic acid |

| Decarboxylation | Moderate (Δ, 80°C) | 4-Methoxy-3-nitrophenylacetone |

Biological Activity

3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid is an organic compound notable for its unique structural features, including a methoxy group, a nitro group, and a ketone functional group. This compound, classified as a β-keto acid, has garnered attention in recent research for its diverse biological activities, which include antimicrobial, anticancer, and antioxidant properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biotechnology.

- Molecular Formula : C10H9N1O6

- Molecular Weight : 239.18 g/mol

- IUPAC Name : this compound

The presence of both the nitro and methoxy groups enhances the compound's reactivity and biological activity compared to structurally similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, demonstrating a dose-dependent response that correlates with increased concentrations of the compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

The biological activities of this compound can be attributed to its interaction with various molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways essential for cancer cell survival.

- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Free Radical Scavenging : The structural components allow it to neutralize free radicals effectively.

Case Studies

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-nitrophenylacetic acid | Similar methoxy and nitro groups | Moderate antimicrobial activity |

| 4-Methoxy-3-nitrophenylbutanoic acid | Extended carbon chain | Limited cytotoxic effects |

| 4-Methoxy-3-nitrophenylpropanoic acid | Similar structure with propanoic chain | Comparable antioxidant activity |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Nitration : Introduce the nitro group to a 4-methoxyphenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

Friedel-Crafts Acylation : React the nitrated intermediate with an acylating agent (e.g., oxalyl chloride) in anhydrous dichloromethane or chloroform, using Lewis acids like AlCl₃ as catalysts. Temperature is maintained at 25–30°C to optimize regioselectivity .

Hydrolysis : Convert the acylated product to the carboxylic acid using alkaline hydrolysis (NaOH/EtOH, reflux), followed by acidification (HCl) to precipitate the final compound .

Critical Conditions : Solvent purity, temperature control during nitration, and catalyst stoichiometry in acylation are essential to minimize side products.

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound, and what diagnostic peaks are expected?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons: Doublets near δ 7.5–8.2 ppm (meta to nitro group) and δ 6.8–7.2 ppm (para to methoxy).

- Methoxy (-OCH₃): Singlet at δ ~3.9 ppm.

- Ketone carbonyl: Not directly observed in ¹H NMR but inferred from IR .

- ¹³C NMR :

- Carbonyl (C=O) at δ ~195–200 ppm.

- Nitro-substituted aromatic carbons at δ ~140–150 ppm.

- IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 254.04 (C₁₀H₉NO₆), with fragmentation peaks corresponding to loss of CO₂ (44 Da) and NO₂ (46 Da) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions compared to halogen-substituted analogs?

- Methodological Answer : The nitro group strongly deactivates the aromatic ring via electron withdrawal, reducing electrophilicity at the para position. Compared to halogenated analogs (e.g., 3-chloro derivatives), this decreases susceptibility to nucleophilic aromatic substitution (NAS). However, the nitro group stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to form amines). Computational studies (DFT) show a 15–20% reduction in electron density at the ortho and para positions relative to halogenated analogs, as evidenced by Mulliken charge distributions .

Q. What computational chemistry approaches can elucidate the electronic effects of substituents on the aromatic ring of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy (-2.1 eV vs. -1.5 eV for methoxy alone), enhancing electrophilicity.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (methoxy group) and depletion (nitro group), guiding predictions of reactivity in enzyme binding or redox reactions .

Q. In enzyme inhibition studies, what methodologies are recommended to assess the interaction between this compound and target enzymes?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays with UV-Vis spectrophotometry to monitor substrate conversion (e.g., NADH oxidation at 340 nm). IC₅₀ values are determined by varying inhibitor concentration.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) by titrating the compound into enzyme solutions.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions, highlighting hydrogen bonds with active-site residues (e.g., Tyr or Asp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.